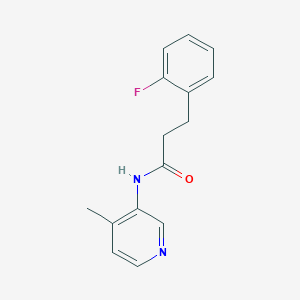![molecular formula C22H21ClF2N2O4 B7451224 (2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B7451224.png)
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZK824190 (hydrochloride) is an orally available and selective inhibitor of urokinase plasminogen activator. It has shown potential as a treatment for multiple sclerosis due to its ability to inhibit urokinase plasminogen activator, tissue plasminogen activator, and plasmin with IC50 values of 237 nanomolar, 1600 nanomolar, and 1850 nanomolar, respectively .
准备方法
合成路线和反应条件
ZK824190(盐酸盐)的合成涉及多个步骤,包括核心结构的形成和随后的功能化。具体的合成路线和反应条件是专有的,并未在公开场合详细披露。
工业生产方法
ZK824190(盐酸盐)的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这将包括使用工业反应器、纯化系统和质量控制措施,以商业规模生产该化合物 .
化学反应分析
反应类型
ZK824190(盐酸盐)主要经历有机化合物典型的反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
涉及 ZK824190(盐酸盐)的反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂,以促进反应。 具体的条件,如温度、压力和溶剂,取决于所需的反应和产物 .
形成的主要产物
ZK824190(盐酸盐)反应形成的主要产物包括具有修饰官能团的各种衍生物。 这些衍生物可能具有不同的生物活性,使其可用于进一步研究和开发 .
科学研究应用
ZK824190(盐酸盐)具有多种科学研究应用,包括:
化学: 用作研究尿激酶型纤溶酶原激活剂及其相关酶的抑制的工具化合物。
生物学: 研究其对涉及尿激酶型纤溶酶原激活剂的细胞过程的影响。
医学: 探索作为多发性硬化症和其他涉及尿激酶型纤溶酶原激活剂的疾病的潜在治疗剂。
作用机制
ZK824190(盐酸盐)通过选择性抑制尿激酶型纤溶酶原激活剂发挥作用。这种抑制阻止了纤溶酶原转化为纤溶酶,纤溶酶是参与纤维蛋白凝块分解的关键酶。 通过抑制这条途径,ZK824190(盐酸盐)可以调节细胞迁移、组织重塑和炎症等过程,这些过程与多发性硬化症等疾病相关 .
相似化合物的比较
类似化合物
氨氯地平: 另一种尿激酶型纤溶酶原激活剂抑制剂,具有不同的选择性和效力。
苯甲脒: 一种已知的丝氨酸蛋白酶抑制剂,包括尿激酶型纤溶酶原激活剂。
独特性
ZK824190(盐酸盐)因其作为尿激酶型纤溶酶原激活剂抑制剂的高选择性和效力而独树一帜。 它的口服生物利用度和特异性抑制谱使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNABONTFZVBF-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-tert-butylN-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamatehydrochloride,cis](/img/structure/B7451171.png)


![tert-butyl3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

